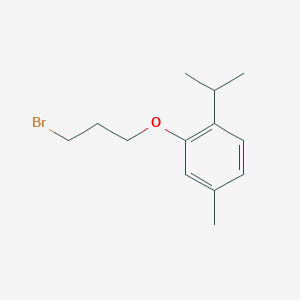
2-(3-Bromopropoxy)-4-methyl-1-propan-2-ylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 174067 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in specific chemical reactions and its utility in research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of NSC 174067 involves a series of chemical reactions under controlled conditions. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired product. Detailed information on the exact synthetic route and reaction conditions is often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of NSC 174067 is carried out in large-scale chemical reactors. The process involves the optimization of reaction conditions such as temperature, pressure, and the concentration of reactants to maximize yield and minimize impurities. The use of advanced purification techniques ensures the production of high-purity NSC 174067 suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: NSC 174067 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
NSC 174067 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biochemical pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of NSC 174067 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact molecular targets and pathways can vary depending on the context of its use.
Comparación Con Compuestos Similares
- Compound A
- Compound B
- Compound C
Each of these compounds may share certain characteristics with NSC 174067 but also possess unique properties that differentiate them.
Propiedades
Número CAS |
26646-40-2 |
|---|---|
Fórmula molecular |
C13H19BrO |
Peso molecular |
271.19 g/mol |
Nombre IUPAC |
2-(3-bromopropoxy)-4-methyl-1-propan-2-ylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-10(2)12-6-5-11(3)9-13(12)15-8-4-7-14/h5-6,9-10H,4,7-8H2,1-3H3 |
Clave InChI |
NWRKKCPMPCDBHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


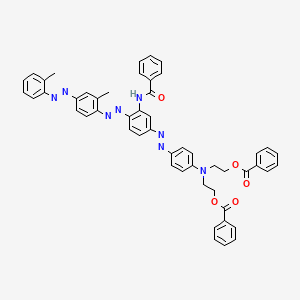

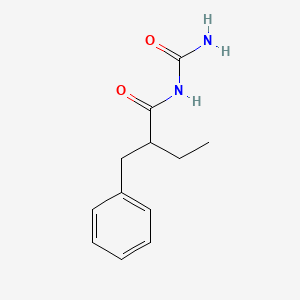
![N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;hydroiodide](/img/structure/B12811468.png)
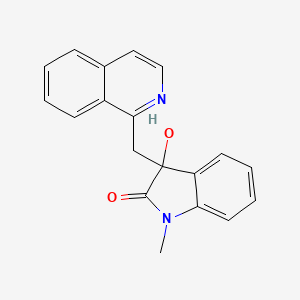
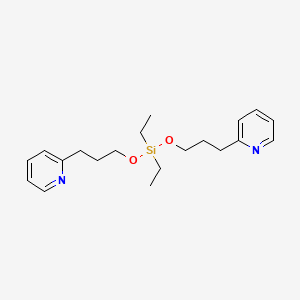
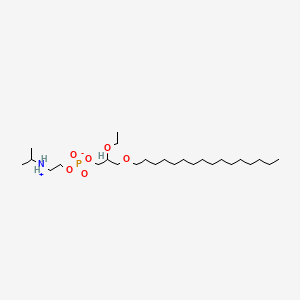
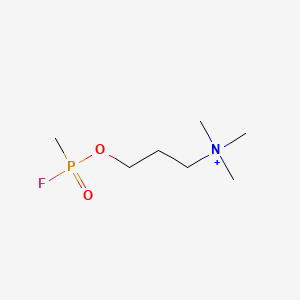

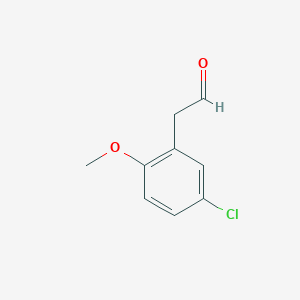
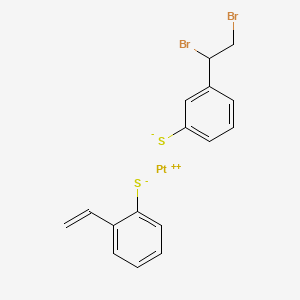
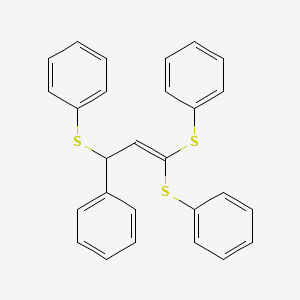
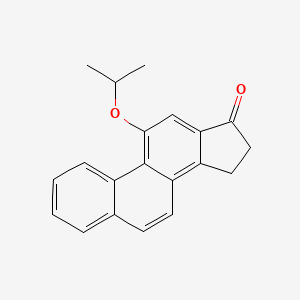
![4-(2-(((6r,7r)-2-((Diphenylmethoxy)carbonyl)-8-oxo-7-([(phenylacetyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)-4-thiazolyl)-1-methylpyridinium iodide](/img/structure/B12811516.png)
